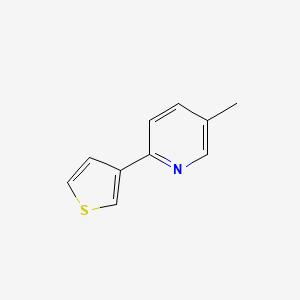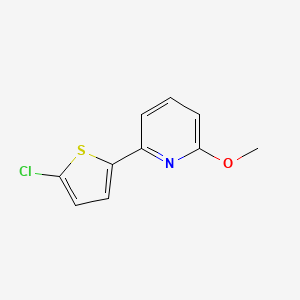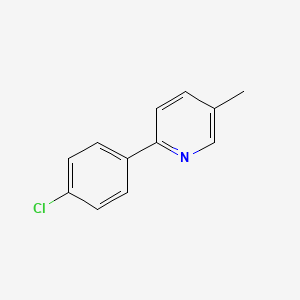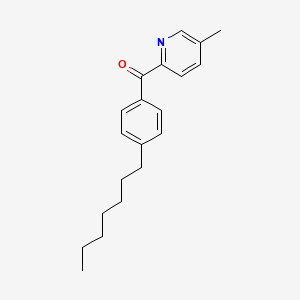
2-(4-Heptylbenzoyl)-5-methylpyridine
Übersicht
Beschreibung
“2-(4-Heptylbenzoyl)-5-methylpyridine” is a complex organic compound. It consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2-position of the pyridine ring is substituted with a 4-heptylbenzoyl group, and the 5-position is substituted with a methyl group .
Synthesis Analysis
While the specific synthesis pathway for “2-(4-Heptylbenzoyl)-5-methylpyridine” is not available, it might involve the reaction of a suitable pyridine derivative with 4-heptylbenzoyl chloride . The 4-heptylbenzoyl chloride could react with the pyridine derivative in the presence of a base to form the desired compound .Molecular Structure Analysis
The molecular structure of “2-(4-Heptylbenzoyl)-5-methylpyridine” would be characterized by the presence of a pyridine ring, a benzoyl group, and a heptyl chain . The exact structure would depend on the positions of these groups on the pyridine ring.Chemical Reactions Analysis
The chemical reactions of “2-(4-Heptylbenzoyl)-5-methylpyridine” would depend on the reactivity of the pyridine ring and the substituents. Pyridine is a weak base and can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Heptylbenzoyl)-5-methylpyridine” would depend on its structure. For instance, 4-heptylbenzoyl chloride, a potential precursor in its synthesis, is a liquid at room temperature with a density of 1.002 g/mL at 25 °C (lit.) and a refractive index of 1.5218 (lit.) .Wissenschaftliche Forschungsanwendungen
Supramolecular Association and Structural Studies
- Supramolecular Assembly: The research involves the study of the supramolecular association in organic acid–base salts assembled from derivatives of 2-(4-Heptylbenzoyl)-5-methylpyridine with various benzoic acids. This work underscores the significance of non-covalent interactions in forming supramolecular structures and their potential applications in designing new materials and molecular systems (Khalib et al., 2014).
- Molecular Salts and Hydrogen Bonding: Investigations into 2-amino derivatives of pyridine, closely related to 2-(4-Heptylbenzoyl)-5-methylpyridine, have provided insights into the formation of molecular salts and the crucial role of hydrogen bonding and other non-covalent interactions in their supramolecular structure. This has implications for designing molecules with specific interaction patterns and functionalities (Hanif et al., 2020).
Coordination Chemistry and Metal Complexes
- Metal-Organic Frameworks (MOFs): Studies have shown the formation of coordination polymers and metal complexes with 2-(4-Heptylbenzoyl)-5-methylpyridine derivatives, indicating their potential use in creating MOFs with specific properties. These materials are of interest due to their applications in catalysis, gas storage, and separation technologies (Pedireddi & Varughese, 2004).
Material Science and Optoelectronics
- Synthesis of Electroluminescent Materials: Research into mono-cyclometalated Pt(II) complexes with 2-(4-Heptylbenzoyl)-5-methylpyridine derivatives has paved the way for creating new materials with electroluminescent properties. These materials are key components in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Ionkin et al., 2005).
Eigenschaften
IUPAC Name |
(4-heptylphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-4-5-6-7-8-17-10-12-18(13-11-17)20(22)19-14-9-16(2)15-21-19/h9-15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBLVFCGIKHWLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Heptylbenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






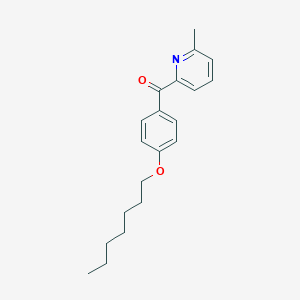
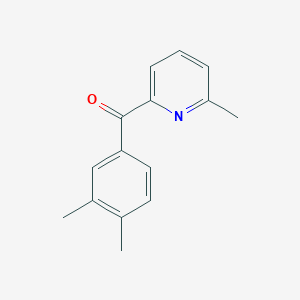
![1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone](/img/structure/B1391981.png)
